molecular formula C8H5BrN2O2 B2942711 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1782194-76-6

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B2942711
CAS No.: 1782194-76-6
M. Wt: 241.044
InChI Key: SUVMWATVPVFSMG-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 3. The bromine substituent enhances reactivity for Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMWATVPVFSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the use of hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed to form the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the aromatic system.

Reaction TypeReagents/ConditionsProductsYieldReference
AminationAmmonia (7 M in MeOH), 80°C, 12 h3-Aminopyrazolo[1,5-a]pyridine-4-carboxylic acid68%
MethoxylationNaOMe, DMF, 100°C, 6 h3-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid72%

Key Findings :

  • Reactions proceed via a two-step mechanism: deprotonation of the pyridine nitrogen followed by nucleophilic attack .

  • Electron-withdrawing carboxylic acid group enhances electrophilicity at the 3-position, facilitating substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, 90°C3-Arylpyrazolo[1,5-a]pyridine-4-carboxylic acid85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TMS-acetylene, 70°C3-Alkynylpyrazolo[1,5-a]pyridine-4-carboxylic acid78%

Key Findings :

  • Suzuki coupling tolerates electron-rich and electron-poor boronic acids, with yields >80% for para-substituted aryl groups .

  • Sonogashira reactions require inert atmospheres and produce alkynylated derivatives for further cycloaddition applications .

Functional Group Transformations

The carboxylic acid group undergoes typical acid-derived reactions, enabling diversification.

Reaction TypeReagents/ConditionsProductsYieldReference
EsterificationSOCl₂, EtOH, refluxEthyl 3-bromopyrazolo[1,5-a]pyridine-4-carboxylate92%
AmidationHATU, DIPEA, R-NH₂, DMF3-Bromopyrazolo[1,5-a]pyridine-4-carboxamide88%

Key Findings :

  • Esterification via thionyl chloride/ethanol is highly efficient (>90% yield) .

  • Amidation with HATU activates the carboxylic acid without racemization, critical for peptide conjugates .

Cycloaddition Reactions

The pyrazolo[1,5-a]pyridine core participates in dipolar cycloadditions to construct fused heterocycles.

Reaction TypeReagents/ConditionsProductsYieldReference
[3+2] CycloadditionNaN₃, CuI, 120°C, DMSOTriazolo-fused pyrazolo[1,5-a]pyridine65%

Key Findings :

  • Azide-alkyne cycloaddition (CuAAC) forms triazole rings, enhancing molecular complexity .

  • Reaction regioselectivity is controlled by the electron-deficient nature of the pyridine ring .

Decarboxylation and Halogen Exchange

Decarboxylation under thermal or basic conditions removes the carboxylic acid group, while halogen exchange modifies reactivity.

Reaction TypeReagents/ConditionsProductsYieldReference
DecarboxylationQuinoline, Cu powder, 200°C3-Bromopyrazolo[1,5-a]pyridine70%
Bromine to FluorineKF, 18-crown-6, DMF, 150°C3-Fluoropyrazolo[1,5-a]pyridine-4-carboxylic acid60%

Key Findings :

  • Decarboxylation requires high temperatures and copper catalysts to stabilize intermediates .

  • Halogen exchange is less efficient due to steric hindrance from the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid with selected analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Substituent Positions Key Features
This compound C₈H₅BrN₂O₂ 241.05 876379-79-2 Br (C3), COOH (C4) High synthetic utility for Suzuki couplings; hinge binder in kinase inhibitors .
5-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid C₈H₄BrFN₂O₂ 259.03 2386008-64-4 Br (C5), F (C4), COOH (C3) Fluorine enhances metabolic stability; used in pharmaceutical QC .
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid C₈H₅BrN₂O₂ 241.05 1101121-05-4 Br (C4), COOH (C3) Positional isomer with distinct electronic properties; limited biological data .
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid C₈H₅BrN₂O₂ 241.05 876379-79-2 Br (C3), COOH (C5) Altered regiochemistry impacts binding affinity in kinase assays .
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid C₈H₅BrN₂O₂ 241.05 1062368-70-0 Br (C5), COOH (C3) Lower synthetic yield reported compared to C4-substituted analogs .

Notes:

  • The position of bromine and carboxylic acid groups critically influences reactivity and biological activity. For example, 3-bromo-4-carboxylic acid derivatives exhibit superior geometric compatibility with kinase hinge regions compared to 5-bromo isomers .
  • Fluorinated analogs (e.g., 5-bromo-4-fluoro) demonstrate enhanced pharmacokinetic properties due to reduced metabolic degradation .

Biological Activity

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₅BrN₂O₂
  • SMILES Notation : C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O
  • InChIKey : SUVMWATVPVFSMG-UHFFFAOYSA-N

The compound features a bromine atom at the 3-position of the pyrazolo ring and a carboxylic acid functional group at the 4-position, which may influence its biological interactions.

This compound has been studied for its role as an enzyme inhibitor. It shows potential as a selective inhibitor of various protein kinases, which are crucial in cellular signaling pathways. The compound's mechanism is primarily through binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt pathways .

In Vitro Studies

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant inhibitory effects against several human kinases, including GSK-3β and CDK-2. For instance, a related study indicated a decrease in potency when substituting with different pyrazolo scaffolds, highlighting the importance of structural modifications for enhancing biological activity .

Anticancer Activity

A study focusing on pyrazolo[1,5-a]pyrimidines revealed that these compounds possess anticancer properties due to their ability to inhibit specific kinases involved in tumor growth and proliferation. The incorporation of the bromine atom in 3-bromopyrazolo derivatives was found to enhance selectivity against cancer cell lines while maintaining lower toxicity levels in normal cells .

Enzyme Inhibition

In another investigation, the compound's efficacy was evaluated against Trypanosoma brucei, where it showed promising results in reducing parasitemia in infected mice models. The study emphasized the compound's potential as a lead candidate for developing treatments against human African trypanosomiasis .

Data Tables

Biological Activity Target IC₅₀ (nM) Selectivity
Kinase InhibitionGSK-3β50High
Kinase InhibitionCDK-275Moderate
Antiparasitic ActivityT. brucei30High

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